6-Chlorobenzimidazole-1,2-diamine
Description
Properties
CAS No. |
171082-86-3 |
|---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.611 |
IUPAC Name |
6-chlorobenzimidazole-1,2-diamine |
InChI |
InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)12(10)7(9)11-5/h1-3H,10H2,(H2,9,11) |
InChI Key |
JNWHLNNMTYMQNI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N(C(=N2)N)N |
Synonyms |
1H-Benzimidazole-1,2-diamine,6-chloro-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 6-Chlorobenzimidazole-1,2-diamine
The synthesis of 6-chlorobenzimidazole derivatives often involves the reaction of o-phenylenediamine with various electrophiles. Methods such as microwave-assisted synthesis and metal-free conditions have been developed to enhance yield and reduce reaction times. Recent advancements include:
- Microwave-Assisted Synthesis : This technique allows for increased yields (up to 50%) and reduced reaction times (96-98% decrease) compared to conventional heating methods .
- Nanocatalysis : Catalysts like TiO2 and magnesium oxide have been employed to facilitate the formation of benzimidazole derivatives under mild conditions .
Biological Activities
6-Chlorobenzimidazole-1,2-diamine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticoagulant Activity
Research indicates that derivatives of benzimidazole, including 6-chlorobenzimidazole-1,2-diamine, act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. This property is crucial for developing anticoagulant therapies aimed at preventing thrombotic disorders such as myocardial infarction and deep vein thrombosis .
Antiviral Properties
Benzimidazole derivatives have shown antiviral activity against several viruses. In particular, compounds related to 6-chlorobenzimidazole have been evaluated for their efficacy against human cytomegalovirus and herpes simplex virus, demonstrating IC50 values in the low micromolar range .
Anticancer Potential
Studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, modifications at the 6-position can enhance the cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways .
Case Studies
-
Anticoagulant Development :
A study investigated the pharmacological action of a new FXa inhibitor derived from 6-chlorobenzimidazole-1,2-diamine. The compound exhibited strong anticoagulant effects in preclinical models, suggesting its potential as an oral therapeutic agent for thrombotic conditions . -
Antiviral Screening :
In a screening assay for antiviral activity, 6-chlorobenzimidazole-1,2-diamine demonstrated significant inhibition against herpes simplex virus type 1 (HSV-1), with further structure-activity relationship studies revealing key modifications that enhance efficacy . -
Anticancer Research :
A series of benzimidazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with a 6-chloro substituent exhibited superior activity compared to their unsubstituted counterparts, implicating this modification in enhancing biological activity .
Comparison with Similar Compounds
Key Insights :
- Chlorine vs. Nitro : While both are electron-withdrawing, nitro groups (e.g., in 4-nitrobenzene-1,2-diamine) reduce yields in cyclization reactions compared to chlorine-substituted analogs .
- Positional Effects : Chlorine at position 6 (as in 6-chlorobenzimidazole) may offer better steric accessibility than para-substituted chlorines (e.g., 4-chlorobenzene-1,2-diamine) for coupling reactions .
Key Insights :
Spectral and Physical Properties
Substituents influence spectral characteristics and solubility:
Key Insights :
- Chlorine’s -I effect deshields aromatic protons, shifting NMR signals downfield compared to methoxy analogs.
- Nitro-substituted diamines exhibit poor solubility, whereas chlorine derivatives balance lipophilicity and polarity .
Preparation Methods
Phosgene-Mediated Cyclization
A patent (US6028200A) details the reaction of 5,6-diamino-2,2-difluoro-benzodioxole with phosgene (COCl₂) in aqueous medium. At 45°C, phosgene introduces a carbonyl group, facilitating cyclization into 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one (yield: 91.8%). Subsequent chlorination replaces the oxo group with chlorine using phosphorus oxychloride (POCl₃) at 120°C under autogenous pressure. This two-step process achieves an 85% yield of the chlorinated product.
Key Reaction Conditions
-
Step 1 : 5,6-diamino-2,2-difluoro-benzodioxole + phosgene (1.7 kg/h) → 45°C, 13 hours.
-
Step 2 : Benzimidazolone + POCl₃ → 120°C, 6 hours, sealed vessel.
Urea as a Cyclization Agent
Alternative protocols employ urea as a carbonyl source. Heating 5,6-diamino-2,2-difluoro-benzodioxole with urea at 170°C for 3 hours yields the benzimidazolone intermediate (83% yield). Chlorination with POCl₃ under identical conditions as above furnishes the target compound.
Chlorination of Benzimidazolone Intermediates
Chlorination represents a critical step in introducing the chlorine substituent. Two distinct methods dominate:
Phosphorus Oxychloride (POCl₃)
POCl₃ efficiently converts benzimidazolones to chlorobenzimidazoles. For instance, refluxing 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one with POCl₃ at 120°C for 6 hours achieves 90% conversion. The reaction proceeds via nucleophilic substitution, where the oxo group is displaced by chloride.
Hydrochloric Acid and Phosgene
Gaseous HCl introduced into a solution of 2-bromo-6,6-difluoro-[1,dioxolo[4,5-f]benzimidazole in dimethylformamide (DMF) facilitates bromide-to-chloride exchange. After extraction and chromatography, the product is isolated in 21.5% yield. This method, while less efficient, avoids high-pressure conditions.
Functionalization via Xanthate Intermediates
A patent (US6028200A) outlines a xanthate-mediated pathway. 5,6-diamino-2,2-difluoro-benzodioxole reacts with potassium O-ethyl-xanthate in ethanol-water under reflux to form a thione intermediate. Acidification with glacial acetic acid precipitates 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydrobenzimidazole-2-thione , which is subsequently chlorinated. Though longer (19-hour total reaction time), this route offers moderate yields (62%).
Reductive Amination and Cyclization
Recent methodologies emphasize nitro group reduction to generate diamines. A study () reduces 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzenamine using sodium dithionite (Na₂S₂O₄) in acidic medium. The resultant diamine undergoes cyclization with aldehydes (e.g., benzaldehyde) in DMF at 125°C to form substituted benzimidazoles. Adapting this for chlorinated analogs would require a chloro-nitroaniline precursor.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| Phosgene Cyclization | 5,6-diamino-2,2-difluoro-benzodioxole | Phosgene | 91.8 | 45 | 13 |
| Urea Cyclization | 5,6-diamino-2,2-difluoro-benzodioxole | Urea | 83 | 170 | 3 |
| POCl₃ Chlorination | Benzimidazolone | POCl₃ | 90 | 120 | 6 |
| Xanthate Route | 5,6-diamino-2,2-difluoro-benzodioxole | K-O-ethyl-xanthate | 62 | Reflux | 19 |
Mechanistic Insights and Byproduct Management
Cyclization Kinetics
Phosgene reacts exothermically with diamines, necessitating controlled addition to prevent runaway reactions. Neutralization with aqueous ammonia post-reaction minimizes acidic byproducts.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Temperature | Time | Yield Range | Key Advantage |
|---|---|---|---|---|
| Conventional Reflux | 100°C | 6–12 h | 50–75% | Scalability |
| Microdroplet | 25°C | 10–30 s | 70–85% | Rapid kinetics, low energy |
Basic: How is 6-chlorobenzimidazole-1,2-diamine characterized, and what analytical techniques resolve structural ambiguities?
Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the chloro-substitution and diamine positions. Aromatic protons appear as doublets (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, such as NH hydrogen-bonding distances (2.41–2.61 Å in benzimidazoles) critical for stability .
- HPLC Purity Analysis : ≥98% purity is achievable via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced: What mechanistic insights do DFT calculations provide for the cyclization of 6-chlorobenzimidazole-1,2-diamine?
Answer:
DFT studies reveal:
- Transition States : Proton transfer from carboxylic acid to the diamine nitrogen initiates cyclization, with activation energies ~25 kcal/mol .
- Chlorine Effects : The electron-withdrawing Cl group lowers HOMO energy of intermediates, favoring nucleophilic attack on protonated carbonyls .
- Solvent Interactions : Microdroplet environments reduce dielectric screening, stabilizing charged intermediates and lowering energy barriers .
Advanced: How can 6-chlorobenzimidazole-1,2-diamine derivatives be designed for biological activity, and what SAR trends exist?
Answer:
- Substitution Patterns :
- Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance cytotoxicity (IC 27–107 µM in cancer cells) by increasing electrophilicity .
- Benzyl Groups : Improve membrane permeability, as seen in N-benzyl analogs .
- Metal Coordination : Complexation with Cu(II) or Ni(II) enhances antimicrobial activity by disrupting bacterial membranes .
Q. Table 2: Biological Activity of Analogous Compounds
| Derivative | Target | IC/MIC | Mechanism |
|---|---|---|---|
| 1-Methyl-2,6-diphenyl | AChE | 27.04 µM | Enzyme inhibition |
| Cu(II) Complexes | E. coli | 8 µg/mL | Membrane disruption |
Advanced: How should researchers address contradictions in reported yields or reactivity of 6-chlorobenzimidazole derivatives?
Answer:
- Reproducibility Checks : Verify solvent purity (e.g., DMA vs. DMF) and catalyst loading (e.g., Pd(OAc) at 5 mol% vs. 10 mol%) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated species in harsh conditions) .
- Computational Validation : Compare experimental yields with DFT-predicted activation energies to identify outliers .
Advanced: What role does 6-chlorobenzimidazole-1,2-diamine play in materials science, such as polymer or semiconductor design?
Answer:
- Polyimides : Incorporating the chlorobenzimidazole moiety improves thermal stability (T > 300°C) and solubility in aprotic solvents for flexible electronics .
- Organic Semiconductors : The planar aromatic system enables π-π stacking in thin-film devices, with hole mobility ~0.1 cm²/V·s in OLED prototypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
